

BQR-695 (CAS: 1513879-21-4): A Technical Guide for Preclinical Research

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Compound of Interest

Compound Name: BQR-695

Cat. No.: B15604774

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Executive Summary

BQR-695, also identified as NVP-BQR695, is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIII β).^{[1][2]} This enzyme is a critical component of cellular signaling, primarily through its role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane dynamics.^{[1][3]} **BQR-695** has garnered significant interest in the scientific community for its pronounced activity against *Plasmodium falciparum*, the parasite responsible for malaria, and its potential as a broad-spectrum antiviral agent.^{[4][5][6][7]} This document provides a comprehensive technical overview of **BQR-695**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to support ongoing and future research endeavors.

Chemical and Physical Properties

Property	Value
CAS Number	1513879-21-4
Molecular Formula	C ₁₉ H ₂₀ N ₄ O ₃
Molecular Weight	352.39 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (e.g., 50 mg/mL)

Quantitative Data: In Vitro Inhibitory Activity

BQR-695 demonstrates high potency against both human and *Plasmodium falciparum* PI4KIII β , with a notable selectivity for the parasitic enzyme.

Target Species	Enzyme	IC ₅₀ (nM)
Homo sapiens (Human)	PI4KIII β	80 - 90
Plasmodium falciparum	PI4KIII β	3.5 - 71

Note: The reported IC₅₀ values for the *Plasmodium* variant of PI4KIII β show some variability in the literature, which may be attributable to different assay conditions or parasite strains.

Mechanism of Action

BQR-695 exerts its biological effects by directly inhibiting the catalytic activity of PI4KIII β .^[1] This enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) at the D4 position of the inositol ring to produce phosphatidylinositol 4-phosphate (PI4P).^[1] PI4P is a crucial signaling lipid and a precursor for other phosphoinositides, playing a vital role in the regulation of membrane trafficking, particularly at the Golgi apparatus and endosomal compartments.^{[3][8]}

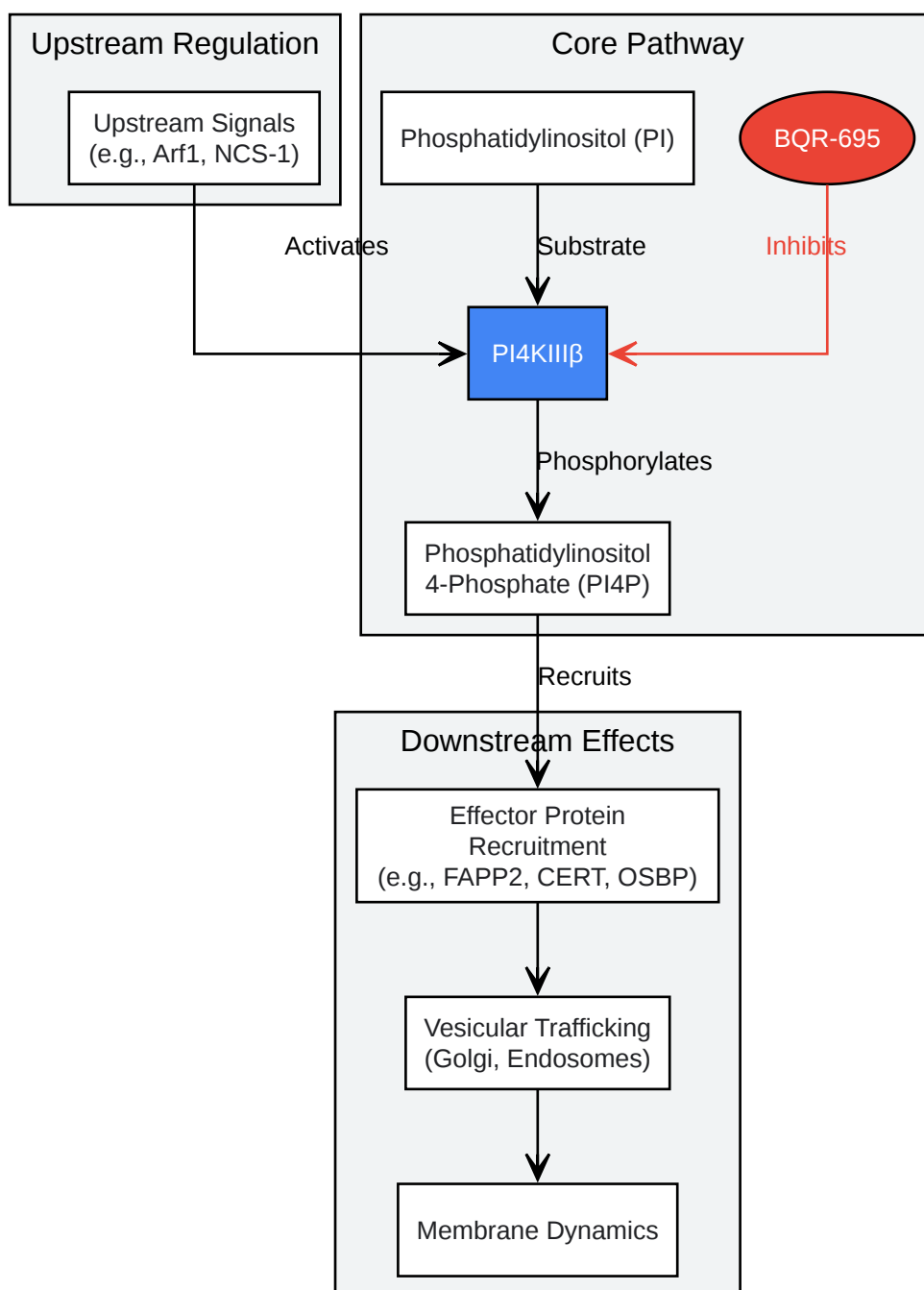
By inhibiting PI4KIII β , **BQR-695** leads to a depletion of the cellular PI4P pool.^[1] This disruption of PI4P homeostasis interferes with downstream cellular processes that are dependent on this lipid for their function, including the recruitment of effector proteins that regulate vesicular transport and membrane identity.^{[3][8]} In the context of *Plasmodium falciparum* infection, the

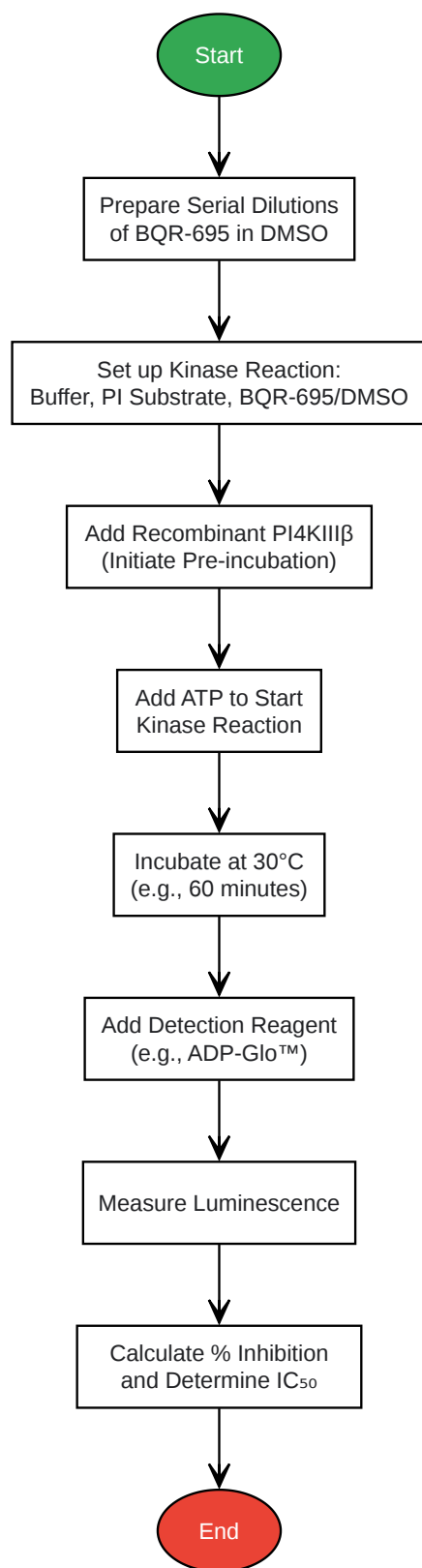
inhibition of the parasite's PI4KIII β disrupts essential signaling pathways required for its growth and replication within red blood cells, ultimately leading to parasite death.^[4]

Signaling Pathways and Experimental Workflows

PI4KIII β Signaling Pathway

The following diagram illustrates the central role of PI4KIII β in the synthesis of PI4P and its subsequent impact on downstream cellular processes.





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